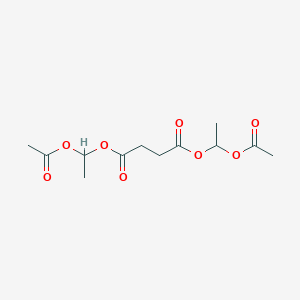

Bis(1-acetoxyethyl) succinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18O8 |

|---|---|

Molecular Weight |

290.27 g/mol |

IUPAC Name |

bis(1-acetyloxyethyl) butanedioate |

InChI |

InChI=1S/C12H18O8/c1-7(13)17-9(3)19-11(15)5-6-12(16)20-10(4)18-8(2)14/h9-10H,5-6H2,1-4H3 |

InChI Key |

LZKACBSHQVUYHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC(=O)C)OC(=O)CCC(=O)OC(C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Esterification Routes for Bis(1-acetoxyethyl) Succinate (B1194679)

Direct esterification is a fundamental method for producing esters, typically involving the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. For the synthesis of Bis(1-acetoxyethyl) succinate, this would involve the reaction of succinic acid with 1-acetoxyethanol. Although direct documentation for this specific reaction is not prevalent in published literature, the principles can be inferred from the extensive research on the esterification of succinic acid with other alcohols.

Catalytic Approaches in Esterification Processes

The esterification of succinic acid is an equilibrium-limited reaction, necessitating the use of catalysts to enhance the reaction rate and achieve high conversion. A variety of homogeneous and heterogeneous catalysts have been investigated for the synthesis of dialkyl succinates.

Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective but pose challenges in separation, recovery, and can lead to corrosion and environmental concerns.

Heterogeneous solid acid catalysts are a preferred alternative due to their ease of separation from the reaction mixture, reusability, and reduced environmental impact. Commonly employed heterogeneous catalysts include:

Zeolites: Zeolites, particularly H-form zeolites like H-β, have demonstrated high activity and selectivity in the esterification of succinic acid with alcohols such as methanol (B129727) and ethanol (B145695). google.com Their well-defined pore structures and tunable acidity contribute to their catalytic performance.

Ion-Exchange Resins: Acidic ion-exchange resins, such as Amberlyst-15, are widely used as catalysts for esterification. They have been successfully used to prepare monoethyl succinate from succinic anhydride (B1165640) and ethanol. acs.org

Sulfated Zirconia: These solid superacids exhibit high catalytic activity for the esterification of succinic acid.

Carbon-based Catalysts: Sulfonated carbon materials, derived from sources like starch (Starbon®), have been shown to be active and selective in the esterification of succinic acid.

The table below summarizes various catalytic systems used in the esterification of succinic acid with different alcohols.

| Catalyst | Alcohol | Key Findings | Reference |

|---|---|---|---|

| H-β Zeolite | Methanol, Ethanol, 2-Propanol | High conversion (99%) and selectivity (98% for DMS) achieved under microwave irradiation. | google.com |

| Amberlyst-15 | Ethanol | Effective for the partial esterification of succinic anhydride to monoethyl succinate. | acs.org |

| Amberlyst 70 | Ethanol | Used in a reactive distillation column for mixed succinic and acetic acid esterification, achieving >99% conversion. | acs.org |

| Al3+-montmorillonite | p-cresol | Found to be an active clay catalyst for the esterification of succinic anhydride. |

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of the desired diester, several reaction parameters must be optimized. The principles derived from the synthesis of other succinate esters are applicable here.

Molar Ratio of Reactants: An excess of the alcohol is typically used to shift the reaction equilibrium towards the formation of the ester product. The optimal molar ratio of alkanol to succinic acid can range from 3:1 to 10:1. orgsyn.org

Temperature: The reaction temperature influences the rate of esterification. For autocatalytic esterification using solid bio-succinic acid, temperatures in the range of 120°C to 140°C are often employed to ensure the dissolution of the acid and facilitate the reaction. google.com

Removal of Water: Water is a byproduct of esterification, and its removal is crucial to drive the reaction to completion. Reactive distillation is a highly effective technique where the reaction and separation occur simultaneously in the same unit. In this process, water is continuously removed from the reaction mixture, leading to high conversions of the carboxylic acid. google.comacs.org

Catalyst Concentration: The amount of catalyst used affects the reaction rate. The optimal loading depends on the specific catalyst and reaction system and is determined experimentally.

Pressure: For reactions conducted at temperatures above the boiling point of the alcohol, the pressure is typically elevated to keep the alcohol in the liquid phase.

Alternative Synthetic Pathways for Related Bis-Acetoxyethyl Esters

Alternative synthetic routes can provide access to succinate esters, sometimes under milder conditions or with different functional group tolerance compared to direct esterification.

Reactions Involving Vinyl Acetate (B1210297) and Dicarboxylic Acids

Transvinylation is a powerful method for the synthesis of vinyl esters from carboxylic acids using vinyl acetate as the vinyl group donor. This reaction can be extended to dicarboxylic acids, such as succinic acid, to produce divinyl succinate. The general reaction is reversible and often requires a catalyst.

Catalytic Systems:

Palladium Catalysts: Palladium salts, particularly palladium(II) acetate, are effective catalysts for transvinylation. They are often used with ligands like pyridine (B92270) or 1,10-phenanthroline. google.comwikipedia.org However, a drawback is the tendency of Pd(II) to be reduced to inactive Pd(0), which can limit catalyst turnover. wikipedia.org

Ruthenium Catalysts: Ruthenium complexes have emerged as highly efficient and stable catalysts for transvinylation, forming the basis for some commercial processes. google.comgoogle.com

Mercury Catalysts: While historically used, mercury(II) salts are now largely avoided due to their high toxicity. wikipedia.org

Reaction Mechanism and Conditions: The transvinylation reaction is believed to proceed through the formation of an intermediate complex between the catalyst and the carboxylic acid. In a non-catalytic approach, succinic acid can be activated with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and N-methylmorpholine to form a triazine ester. This activated intermediate then undergoes a vinyl exchange reaction with vinyl acetate in the presence of a base like potassium tert-butylate at low temperatures (-30 to -40 °C) to yield the divinyl ester. uran.ua

The optimization of reaction conditions, such as temperature and the molar ratio of vinyl acetate to the dicarboxylic acid, is crucial for achieving high yields. uran.ua

| Catalyst System | Dicarboxylic Acid Example | Key Features | Reference |

|---|---|---|---|

| [Pyridine]₂·Pd(OAc)₂ | Isophthalic Acid | Achieved moderate conversion, but catalyst deactivation was an issue. | wikipedia.org |

| Ruthenium Compounds | Various Carboxylic Acids | Superior to palladium and mercury systems; forms the basis of some industrial processes. | google.com |

| CDMT / Potassium tert-butylate | Succinic Acid | Non-catalytic, low-temperature method involving activation of the carboxylic acid. High yields reported. | uran.ua |

Alkoxide-Induced Succinate Ester Formation Mechanisms from Bisketenes

A distinct pathway to succinate esters involves the reaction of bisketenes with alcohols, a reaction that can be effectively catalyzed by alkoxides. While specific examples leading to bis-acetoxyethyl esters are not documented, the general mechanism provides insight into this synthetic strategy.

The reaction of a 1,2-bisketene, such as bis(trimethylsilyl)-1,2-bisketene, with an alcohol in the presence of a lithium alkoxide catalyst leads to the rapid and efficient formation of the corresponding dialkyl succinate. The proposed mechanism involves the following key steps:

The alkoxide, generated from the alcohol and a strong base like n-butyllithium, attacks one of the carbonyl carbons of the bisketene.

This nucleophilic addition generates a lithium enolate intermediate.

Protonation of the enolate by the alcohol regenerates the alkoxide catalyst and forms a monoketenyl ester intermediate.

The regenerated alkoxide then adds to the remaining ketene (B1206846) group of the monoketenyl ester.

This second addition forms another enolate intermediate, which is subsequently protonated by the alcohol to yield the final succinate diester product.

A crucial aspect of this catalytic cycle is that the alkoxide preferentially attacks the carbonyl carbon of the ketene rather than inducing desilylation, which is a competing side reaction in the uncatalyzed process. This selectivity is attributed to the coordination of the lithium ion to the ketenyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

Derivatization Strategies of the Succinate Core

Modifying the succinate core of a pre-formed ester like this compound presents a chemical challenge due to the unactivated nature of the methylene (B1212753) (-CH₂-) groups. Therefore, derivatization strategies typically focus on reactions of the ester functional groups or begin with already functionalized succinic acid derivatives.

Reactions of the Ester Groups:

Stobbe Condensation: Diethyl succinate and other succinate diesters undergo the Stobbe condensation with aldehydes or ketones in the presence of a strong base (e.g., sodium ethoxide). This reaction forms an alkylidenesuccinic acid or its ester, effectively introducing a carbon-carbon double bond and a new substituent onto the succinate backbone. yale.edu

Acyloin Condensation: Intramolecular condensation of diethyl succinate can yield 2-hydroxycyclobutanone, transforming the linear succinate structure into a cyclic derivative. yale.edu

Transesterification: The ester groups can be exchanged by reacting the succinate diester with a different alcohol in the presence of a suitable catalyst. This allows for the introduction of various other ester functionalities. google.com

Synthesis from Functionalized Precursors: A more common approach to obtaining derivatives is to start with a substituted succinic acid or succinic anhydride.

Alkenylsuccinic Anhydrides: These are produced via an ene reaction between maleic anhydride and an alkene. The resulting anhydride can then be esterified to produce a succinate ester with an alkenyl side chain.

Substituted Succinic Acids: Starting with a substituted succinic acid, such as 2-benzylsuccinic acid, allows for the synthesis of succinate esters with a functional group at the 2- or 3-position of the succinate core.

By employing these varied synthetic and derivatization strategies, a wide range of succinate esters with tailored properties can be accessed for numerous applications in science and industry.

Stereochemical Control in Synthesis of this compound Isomers

This compound possesses two stereocenters at the carbons bearing the acetoxy groups. Therefore, it can exist as three stereoisomers: a pair of enantiomers ((R,R) and (S,S)) and a meso compound ((R,S)). The control of stereochemistry during the synthesis of such molecules is a critical aspect of modern organic chemistry, as different stereoisomers can exhibit distinct biological activities and physical properties.

While specific studies on the stereocontrolled synthesis of this compound are not extensively documented in the provided search results, the principles of asymmetric synthesis and enzymatic catalysis offer powerful tools for achieving such control.

Enzymatic and chemoenzymatic methods are particularly well-suited for the synthesis of chiral esters with high enantiomeric excess. Lipases, for instance, are widely used for the kinetic resolution of racemic alcohols and the asymmetric acylation of prochiral diols. In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

A dynamic kinetic resolution (DKR) is an even more efficient approach where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. This often involves the combination of a lipase (B570770) with a metal catalyst, such as a ruthenium complex, that facilitates the racemization of the alcohol. Such DKR methodologies have been successfully applied to the synthesis of a variety of chiral acetates.

For a molecule like this compound, a potential stereocontrolled synthesis could involve the enzymatic desymmetrization of a prochiral precursor. For example, a meso-diol could be selectively mono-acylated by a lipase to produce a chiral monoester, which could then be further elaborated to the desired stereoisomer of the final product.

The following table summarizes some enzymatic strategies that could be applied to the stereocontrolled synthesis of chiral succinate esters:

| Strategy | Key Biocatalyst | Principle | Potential Application to this compound |

|---|---|---|---|

| Kinetic Resolution | Lipase | Selective acylation of one enantiomer of a racemic precursor alcohol. | Resolution of a racemic precursor to obtain an enantiomerically enriched intermediate. |

| Dynamic Kinetic Resolution (DKR) | Lipase and a racemization catalyst (e.g., Ru complex) | Selective acylation of one enantiomer with in situ racemization of the other. | Highly efficient synthesis of a single enantiomer of a chiral precursor. |

| Enzymatic Desymmetrization | Lipase or Esterase | Stereoselective transformation of a prochiral or meso substrate into a chiral product. | Synthesis of chiral building blocks from achiral starting materials. researchgate.net |

Molecular Structure Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their respective chemical environments within the Bis(1-acetoxyethyl) succinate (B1194679) molecule. The ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the various proton groups.

The spectrum shows a quartet at approximately 6.8 ppm, which is attributed to the two equivalent methine protons (CH). This splitting pattern, a quartet, arises from the coupling with the three adjacent methyl protons. The succinate methylene (B1212753) protons (CH₂) appear as a singlet at around 2.7 ppm, indicating their chemical equivalence and lack of coupling with neighboring protons. The methyl protons (CH₃) of the acetoxy group resonate as a singlet at about 2.1 ppm, while the methyl protons of the ethylidene group appear as a doublet at approximately 1.5 ppm, due to coupling with the adjacent methine proton.

Table 1: ¹H NMR Chemical Shift Data for Bis(1-acetoxyethyl) succinate in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | Quartet | 2H | -O-CH(CH₃)-O- |

| ~2.7 | Singlet | 4H | -O-C(O)-CH₂-CH₂-C(O)-O- |

| ~2.1 | Singlet | 6H | -O-C(O)-CH₃ |

| ~1.5 | Doublet | 6H | -O-CH(CH₃)-O- |

This table is interactive and can be sorted by clicking on the headers.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound. The ¹³C NMR spectrum complements the ¹H NMR data, allowing for a complete assignment of the carbon skeleton.

The carbonyl carbons of the succinate and acetoxy groups are typically observed in the downfield region of the spectrum. The carbon of the succinate carbonyl group (-C(O)-CH₂-) appears around 171 ppm, while the acetoxy carbonyl carbon (-O-C(O)-CH₃) resonates at approximately 169 ppm. The methine carbon (-O-CH(CH₃)-O-) is found at about 88 ppm. The methylene carbons of the succinate moiety (-CH₂-CH₂-) are observed at roughly 28 ppm. The methyl carbons of the acetoxy group (-O-C(O)-CH₃) and the ethylidene group (-O-CH(CH₃)-O-) appear at approximately 21 ppm and 19 ppm, respectively.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~171 | Carbonyl | -C(O)-CH₂- |

| ~169 | Carbonyl | -O-C(O)-CH₃ |

| ~88 | Methine | -O-CH(CH₃)-O- |

| ~28 | Methylene | -CH₂-CH₂- |

| ~21 | Methyl | -O-C(O)-CH₃ |

| ~19 | Methyl | -O-CH(CH₃)-O- |

This table is interactive and can be sorted by clicking on the headers.

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The COSY spectrum would show a clear correlation between the methine proton at ~6.8 ppm and the methyl protons at ~1.5 ppm, confirming their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected correlations would be between the methine proton at ~6.8 ppm and the methine carbon at ~88 ppm, the succinate methylene protons at ~2.7 ppm and their corresponding carbon at ~28 ppm, the acetoxy methyl protons at ~2.1 ppm and their carbon at ~21 ppm, and the ethylidene methyl protons at ~1.5 ppm and their carbon at ~19 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons. Key correlations would include the methine proton (~6.8 ppm) with the acetoxy carbonyl carbon (~169 ppm) and the succinate carbonyl carbon (~171 ppm). The succinate methylene protons (~2.7 ppm) would show a correlation to the succinate carbonyl carbon (~171 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. A NOESY experiment could show through-space interactions between the methine protons and the protons of the adjacent methyl and acetoxy groups.

Vibrational Spectroscopy

Vibrational spectroscopy is a valuable method for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) spectroscopy of this compound reveals characteristic absorption bands that correspond to the various functional groups within the molecule. A strong absorption band is typically observed in the region of 1760-1740 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester groups. The C-O stretching vibrations of the ester linkages would appear in the 1250-1000 cm⁻¹ region. The presence of C-H bonds in the methyl and methylene groups is confirmed by stretching vibrations observed around 2950-2850 cm⁻¹.

Table 3: FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950-2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| ~1760-1740 | C=O Stretch | Ester (Carbonyl) |

| ~1250-1000 | C-O Stretch | Ester |

This table is interactive and can be sorted by clicking on the headers.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, with a molecular formula of C₁₂H₁₈O₈, the expected molecular weight is approximately 290.26 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) would be expected, confirming the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum would provide further structural information, corresponding to the loss of specific groups such as acetoxy or ethylidene moieties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. At present, specific HRMS data for this compound is not available in the public domain. This analytical technique would be instrumental in confirming the compound's molecular formula of C₁₂H₁₈O₈ by providing an exact mass measurement with a high degree of accuracy, typically to within a few parts per million.

| Analytical Technique | Purpose | Status |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass Determination | Data not publicly available |

| Analytical Technique | Purpose | Status |

| X-ray Crystallography | Solid-State Structural Analysis | Data not publicly available |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method provides experimental validation of the empirical and molecular formulas. For this compound (C₁₂H₁₈O₈), the theoretical elemental composition can be calculated. However, specific experimental data from elemental analysis of this compound is not currently found in published literature. Such data would serve to confirm the purity and stoichiometric accuracy of a synthesized sample.

| Element | Symbol | Theoretical % | Experimental % |

| Carbon | C | 49.65 | Data not available |

| Hydrogen | H | 6.25 | Data not available |

| Oxygen | O | 44.10 | Data not available |

Chemical Reactivity, Reaction Mechanisms, and Degradation Pathways

Hydrolytic Stability and Mechanism of Ester Cleavage

The hydrolysis of Bis(1-acetoxyethyl) succinate (B1194679) involves the cleavage of its ester bonds, a process that can be catalyzed by acids or bases. researchgate.netresearchgate.net In aqueous solutions, the stability of the compound is pH-dependent.

In alkaline environments, ester hydrolysis, also known as saponification, is an irreversible reaction. researchgate.netresearchgate.net The hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon of the ester group. This leads to the formation of a carboxylate salt and an alcohol. researchgate.net This process is generally faster than acid-catalyzed hydrolysis. sigmaaldrich.com

The hydrolysis of succinate diesters, such as diethyl and dibenzyl succinate, has been shown to be a consecutive reaction, with the two ester groups hydrolyzing at different rates. sigmaaldrich.com It is plausible that Bis(1-acetoxyethyl) succinate follows a similar pattern, with the hydrolysis of one ester group influencing the rate of hydrolysis of the second.

A data table summarizing the general principles of ester hydrolysis is presented below:

| Condition | Catalyst | Reversibility | Key Mechanistic Step | Products |

| Acidic | H+ | Reversible | Protonation of carbonyl oxygen | Carboxylic Acid + Alcohol |

| Alkaline | OH- | Irreversible | Nucleophilic attack by hydroxide | Carboxylate Salt + Alcohol |

Enzymatic Hydrolysis Mechanisms

Enzymes, particularly esterases and lipases, are highly efficient catalysts for the hydrolysis of ester bonds. These biocatalysts offer high specificity and operate under mild conditions.

Pig liver esterase (PLE) is a widely utilized enzyme for the asymmetric hydrolysis of a variety of esters. wikipedia.orgnih.gov It is known to hydrolyze water-soluble carboxyl esters with short-chain fatty acids. wikipedia.org The mechanism of PLE involves a catalytic triad (B1167595) of serine, histidine, and aspartate/glutamate residues in its active site. wikipedia.org The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form an acyl-enzyme intermediate, which is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. nih.govnih.gov Given that this compound is a dicarboxylic acid ester, PLE could potentially hydrolyze both the succinate and acetate (B1210297) ester linkages. wikipedia.orgnih.govnih.gov

Lipases are another class of enzymes that catalyze the hydrolysis of esters, and they are particularly active at the oil-water interface. nih.gov The catalytic mechanism of lipases is similar to that of esterases, also involving a serine-histidine-aspartate/glutamate catalytic triad and the formation of an acyl-enzyme intermediate. nih.gov Lipases can hydrolyze a broad range of esters and have been shown to act on succinate-based polyesters. researchgate.net Therefore, it is expected that lipases can also catalyze the hydrolysis of this compound.

The general mechanism for lipase-catalyzed ester hydrolysis is depicted in the following table:

| Step | Description |

| 1. Acylation | The serine residue in the lipase's active site attacks the carbonyl group of the ester, forming a tetrahedral intermediate. |

| 2. Acyl-Enzyme Formation | The intermediate collapses, releasing the alcohol portion of the ester and forming a stable acyl-enzyme complex. |

| 3. Deacylation | A water molecule attacks the acyl-enzyme complex, forming another tetrahedral intermediate. |

| 4. Enzyme Regeneration | The second intermediate collapses, releasing the carboxylic acid and regenerating the free enzyme. |

Reactivity of Acetoxyethyl Functionalities

The 1-acetoxyethyl ester groups in this compound are examples of α-acyloxyalkyl esters. This functionality is known to be relatively reactive and susceptible to hydrolysis. The reactivity of these groups is influenced by the electronic effects of the adjacent oxygen atom. This structural feature is often utilized in the design of prodrugs, where the ester is intended to be cleaved in vivo to release an active pharmaceutical ingredient. The hydrolysis of the acetoxyethyl group would lead to the formation of acetic acid and an unstable 1-hydroxyethyl intermediate, which would then likely decompose to acetaldehyde (B116499).

The reactivity of α-haloglycine esters, which share some electronic similarities with α-acyloxyalkyl esters, has been studied and shown to be enhanced by hyperconjugation, leading to a more facile departure of the leaving group. A similar effect may contribute to the reactivity of the acetoxyethyl moieties in this compound.

Degradation Pathways in Diverse Chemical Environments

The degradation of this compound in different chemical environments will be dictated by the relative rates of hydrolysis of its two distinct ester types.

Acidic Environment (e.g., pH 1-3): In a strongly acidic solution, both the succinate and acetate ester linkages will undergo acid-catalyzed hydrolysis. The degradation will likely proceed stepwise, yielding a mixture of mono-hydrolyzed intermediates and the final products: succinic acid, acetic acid, and acetaldehyde (from the decomposition of the 1-hydroxyethyl moiety). The rate of degradation is expected to increase with increasing acidity.

Neutral Environment (e.g., pH ~7): At neutral pH, the uncatalyzed hydrolysis of the ester bonds will be significantly slower than in acidic or basic conditions. researchgate.net However, over extended periods, hydrolysis can still occur. The presence of esterase enzymes in a biological context would dramatically accelerate degradation even at neutral pH. wikipedia.orgnih.gov

Alkaline Environment (e.g., pH 10-13): In a basic medium, the saponification of both ester types will be the dominant degradation pathway. This irreversible reaction will lead to the formation of succinate and acetate salts, along with acetaldehyde. The degradation rate will be directly proportional to the hydroxide ion concentration. sigmaaldrich.com

The expected degradation products in different environments are summarized below:

| Chemical Environment | Primary Degradation Products |

| Acidic | Succinic acid, Acetic acid, Acetaldehyde |

| Neutral (Enzymatic) | Succinic acid, Acetic acid, Acetaldehyde |

| Alkaline | Succinate (salt), Acetate (salt), Acetaldehyde |

Polymerization Chemistry and Material Science Applications

Bis(1-acetoxyethyl) Succinate (B1194679) and Related Acetoxyethyl Monomers in Polymer Synthesis

The synthesis of polymers using acetoxyethyl-functionalized monomers can proceed through various mechanisms, primarily dictated by the reactive groups present in the monomer structure. While specific studies on Bis(1-acetoxyethyl) succinate are not prevalent in public literature, its potential can be inferred from studies on related compounds.

Radical polymerization is a fundamental process for creating a vast array of polymers, typically involving monomers with carbon-carbon double bonds. libretexts.org The process is characterized by initiation, propagation, and termination steps. libretexts.org Common initiators like azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are used to generate initial radicals. libretexts.org

Polycondensation is the primary method for synthesizing aliphatic polyesters like those derived from succinic acid. researchgate.netresearchgate.net The most common industrial process is a two-stage melt polycondensation. researchgate.netresearchgate.net

Esterification: In the first stage, a dicarboxylic acid (e.g., succinic acid) reacts with a diol (e.g., 1,4-butanediol) at elevated temperatures (150-190°C) under a nitrogen atmosphere. researchgate.netresearchgate.net This reaction forms low-molecular-weight oligomers and releases water as a byproduct. mdpi.com

Polycondensation: In the second stage, a catalyst is introduced, and the temperature and vacuum are increased to facilitate the reaction between the oligomers. researchgate.net This step removes the excess diol, leading to a significant increase in the polymer's molecular weight. researchgate.net

Various catalysts, including titanium alkoxides like tetra-n-butyl titanate (TnBT) or (nBuO)4Ti, are commonly employed to achieve high molecular weights. researchgate.netmdpi.com This well-established process is used to produce poly(butylene succinate) (PBS) and can be adapted for other succinate derivatives. nih.gov For instance, poly(isohexides succinate) has been prepared from isosorbide, isomannide, and succinic acid using a similar melt polycondensation reaction. The kinetics and reaction mechanisms of these polycondensations are crucial for controlling the final polymer properties.

Synthesis and Characterization of Succinate-Based Copolymers

Copolymerization is a key strategy to modify the properties of succinate-based polyesters, enhancing their functionality and application range. nih.gov By incorporating a second comonomer, properties such as crystallinity, thermal stability, and mechanical performance can be precisely tuned.

Succinate-based copolymers are typically synthesized via the same two-step melt polycondensation process used for homopolymers. researchgate.net For example, poly(butylene succinate-co-butylene adipate) (PBSA) is produced by reacting succinic acid and adipic acid with 1,4-butanediol. researchgate.net Similarly, ductile copolyesters have been prepared by incorporating bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) into a polycondensation reaction with succinic acid and 1,4-butanediol. mdpi.comnih.govresearchgate.net

Characterization of these copolymers involves a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to determine the copolymer composition and confirm the successful incorporation of comonomer units. researchgate.net

Gel Permeation Chromatography (GPC): GPC is employed to measure the molecular weight and molecular weight distribution of the synthesized polymers. researchgate.net

Differential Scanning Calorimetry (DSC): DSC analysis provides crucial information on thermal properties, including the glass transition temperature (Tg) and melting temperature (Tm). researchgate.net

Wide-Angle X-ray Diffraction (WAXD): WAXD is used to investigate the crystalline structure and degree of crystallinity of the copolymers. researchgate.net

Modifying the chemical structure of succinate polymers through copolymerization has profound effects on their material properties.

The introduction of comonomer units typically disrupts the regularity of the polymer chain, leading to a decrease in crystallinity, melting point (Tm), and often the glass transition temperature (Tg). researchgate.net In the case of PBSA copolymers, as the proportion of butylene adipate (B1204190) units increases, the melting point decreases significantly. researchgate.net For example, pure PBSU has a Tm of 114°C, which drops to 92°C for a PBSA copolymer with 21% adipic acid content. researchgate.net

Incorporating rigid aromatic units, such as those from bis(2-hydroxyethyl) terephthalate (BHET), can enhance ductile properties. These copolyesters exhibit an increased elongation at break, although this is often accompanied by a reduction in tensile strength. mdpi.comresearchgate.net Conversely, adding industrial lignin (B12514952) as a filler to poly(butylene succinate) decreases tensile strength but improves the material's stiffness (modulus) and thermal stability. mdpi.com The table below summarizes the impact of different comonomers on the thermal properties of succinate-based polyesters.

| Copolymer System | Comonomer | Effect on Thermal Properties | Reference |

| Poly(butylene succinate-co-butylene adipate) | Adipic Acid | Decreases T_m and T_g with increasing adipate content. | researchgate.net |

| Poly(butylene succinate-co-ethylene succinate) | Ethylene Succinate | Lowest crystallinity observed at a 53% ethylene/succinate ratio. | researchgate.net |

| PBS-based Copolyester | Bis(2-hydroxyethyl) terephthalate (BHET) | Leads to faster crystallization rate and higher T_m compared to those made with (nBuO)4Ti catalyst. | mdpi.comresearchgate.net |

| PBS-Lignin Copolymers | Lignin | Improves thermal stability; hinders crystallization at high concentrations. | mdpi.com |

This is an interactive data table. You can sort and filter the data as needed.

Design of Novel Polymer Architectures Incorporating Acetoxyethyl Succinate Units

The design of novel polymer architectures aims to create materials with advanced or highly specific functionalities. This can be achieved by introducing unique monomer units, creating branched or crosslinked structures, or controlling the sequence distribution in copolymers.

While direct examples using this compound are scarce, related strategies point to future possibilities. For instance, the synthesis of copolyesters using H₃PO₄ as a catalyst followed by treatment with metal salts like M(2-ethylhexanoate)₂ can create ionic interactions between polymer chains, leading to branched structures and significantly altered rheological properties, such as substantial shear-thinning behavior. mdpi.comresearchgate.net

Another approach involves reactive extrusion. By blending PBS with lignin and a crosslinking agent like dicumyl peroxide (DCP), it is possible to create grafted or crosslinked copolymers. mdpi.com This technique improves the interfacial adhesion between the polymer matrix and the lignin, resulting in enhanced flexural performance and improved surface morphology with less phase separation. mdpi.com

The incorporation of monomers with pendant functional groups, such as the acetoxyethyl group, could lead to novel architectures. The acetoxy group could potentially be hydrolyzed post-polymerization to a hydroxyl group, creating polymers with increased hydrophilicity or sites for further chemical modification. This approach would allow for the tailoring of polymer properties after the main backbone has been formed, opening avenues for advanced materials in fields like biomedicine or functional coatings. nih.gov

Enzymatic Transformations and Biocatalytic Considerations

Substrate Specificity and Kinetic Studies of Esterases and Lipases

The enzymatic hydrolysis of ester-containing compounds like Bis(1-acetoxyethyl) succinate (B1194679) is primarily carried out by carboxylesterases, a broad class of enzymes that includes non-specific esterases and lipases. nih.govresearchgate.net The distinction between these two enzyme groups is classically based on their substrate preference. Esterases typically hydrolyze water-soluble esters with short-chain fatty acids, while lipases act on water-insoluble long-chain triacylglycerols. nih.govresearchgate.net

A key differentiator in their kinetic behavior is the phenomenon of interfacial activation, which is characteristic of lipases. nih.gov This involves a significant increase in catalytic activity when the substrate concentration exceeds its water solubility and forms an interface, such as in an emulsion. psu.edu Esterases, in contrast, generally follow Michaelis-Menten kinetics with water-soluble substrates. nih.gov The kinetic parameters, specifically the Michaelis constant (K_m), can also help distinguish between the two, with lipases and esterases exhibiting different K_m values for the same soluble ester substrates. nih.gov

The structural basis for this difference lies in the vicinity of the active site. Lipases possess a "lid" or polypeptide flap that covers the active site. psu.edu The presence of a lipid-water interface induces a conformational change, opening this lid and allowing the substrate access to the catalytic machinery. psu.edu Esterases lack this significant hydrophobic surface domain around their active site. nih.gov

Studies investigating the substrate specificity of esterases and lipases often utilize a range of p-nitrophenyl esters with varying acyl chain lengths. For instance, research on enzymes from Triticum aestivum (wheat) showed higher activity for both lipase (B570770) and esterase towards substrates with longer carbon chains. researchgate.net The specific kinetics of Bis(1-acetoxyethyl) succinate with various esterases and lipases would require dedicated enzymatic assays to determine parameters like K_m and V_max. Such studies would elucidate which enzymes are most efficient at hydrolyzing this particular succinate prodrug.

Table 1: General Distinctions Between Esterases and Lipases

| Feature | Esterases | Lipases |

| Primary Substrate | Water-soluble short-chain esters | Water-insoluble long-chain triacylglycerols |

| Kinetic Behavior | Typically follow Michaelis-Menten kinetics | Exhibit interfacial activation |

| Active Site Structure | Accessible active site | Active site covered by a "lid" |

| Activation Mechanism | Substrate binding directly to active site | Conformational change induced by lipid-water interface |

Biocatalytic Synthesis and Derivatization

Enzyme Immobilization Techniques in Non-Aqueous Systems

The use of enzymes in non-aqueous systems, such as organic solvents, offers several advantages for biocatalysis, including increased solubility of hydrophobic substrates, reduced water-dependent side reactions, and simplified product recovery. bohrium.commdpi.com However, enzymes are often less stable and active in such environments. mdpi.com Enzyme immobilization is a key strategy to enhance their stability and reusability for industrial applications. rsc.org

Common methods for enzyme immobilization include:

Adsorption on a carrier: This involves the physical binding of the enzyme to a solid support through interactions like van der Waals forces or hydrophobic interactions. rsc.org

Entrapment (Encapsulation): The enzyme is physically confined within a porous matrix, such as a hydrogel. rsc.org

Cross-linking: Covalent bonds are formed between enzyme molecules, creating larger aggregates (cross-linked enzyme aggregates or CLEAs). rsc.org CLEAs are carrier-free, which can be a cost-effective advantage. rsc.org

The choice of immobilization technique and support material is crucial and can be tailored to the specific reaction system. For instance, co-immobilization of multiple enzymes on a single support can be advantageous for multi-step cascade reactions. nih.gov In non-aqueous systems, pre-treating support materials with deep eutectic solvents (DESs) has been shown to improve the performance of the immobilized biocatalyst. nih.gov The goal of these techniques is to create a stable and recyclable biocatalyst that can function efficiently in organic media for the synthesis and derivatization of compounds like this compound.

Application of Lipases in Esterification and Transesterification Involving Acetoxyethyl Groups

Lipases are versatile biocatalysts widely used in organic synthesis due to their ability to catalyze not only hydrolysis but also esterification and transesterification reactions, often with high regio- and stereoselectivity. researchgate.netias.ac.in These reactions are crucial for the synthesis of various commercially important esters. ias.ac.in The application of lipases in reactions involving acetoxyethyl groups is a promising area for the synthesis of compounds like this compound.

In non-aqueous or low-water environments, the thermodynamic equilibrium of lipase-catalyzed reactions shifts towards synthesis (esterification) or interchange (transesterification) rather than hydrolysis. researchgate.net This is a key principle in the biocatalytic production of esters. The mechanism of lipase-catalyzed esterification is generally described as a Ping-Pong Bi-Bi mechanism, which involves the formation of a covalent acyl-enzyme intermediate. researchgate.net

The choice of lipase is critical, as different lipases exhibit varying specificities. For example, lipases from Candida antarctica (often immobilized as Novozym 435), Pseudomonas fluorescens, and porcine pancreas (PPL) have been successfully employed in a wide range of esterification and transesterification reactions. ias.ac.in These reactions can be performed in various non-aqueous media, including organic solvents or even in solvent-free systems where one of the substrates acts as the solvent. mdpi.com The use of vinyl esters as acyl donors can make the transesterification reaction essentially irreversible, as the released vinyl alcohol tautomerizes to acetaldehyde (B116499). researchgate.net

Mechanistic Investigations of Enzyme-Mediated Succinate Release (Prodrug Activation)

This compound is a prodrug, a chemically modified version of a pharmacologically active agent that becomes active after in vivo transformation. google.com In this case, the active compound is succinate. The activation of such prodrugs typically involves enzymatic cleavage of the ester bonds. nih.gov

The release of succinate from this compound is a two-step process mediated by esterases. These enzymes hydrolyze the ester linkages, releasing the acetoxyethyl groups and ultimately liberating the succinate molecule. This enzymatic activation is a common strategy in prodrug design to improve the bioavailability of polar molecules like succinate. nih.gov

The mechanism of drug release from ester prodrugs can involve a combination of both enzymatic and chemical hydrolysis, which can limit the selectivity of drug release. nih.gov The enzymes responsible for this hydrolysis are often non-specific and can include several types of esterases, such as carboxylesterases and butyrylcholinesterase. nih.gov

Studies on similar bis-ester prodrugs, such as the bis(pivaloyloxymethyl)-ester of 9-(2-phosphonylmethoxyethyl)adenine (bis(POM)-PMEA), have shown that enzymatic degradation by carboxylesterases is a key step in their activation. nih.gov Incubation of such prodrugs with cell homogenates or purified esterases confirms their susceptibility to enzymatic hydrolysis. nih.gov The intracellular accumulation of the active drug, in this case, succinate, can occur due to its charge, effectively trapping it within the cell. nih.gov

Modulation of Mitochondrial Metabolism through Enzymatic Action on Succinate Prodrugs

Once released from its prodrug form, succinate can directly influence mitochondrial metabolism. Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle and a direct substrate for mitochondrial Complex II (succinate dehydrogenase, SDH). nih.gove-enm.org

By providing an exogenous source of succinate, prodrugs like this compound can bypass potential defects or inhibitions in the electron transport chain upstream of Complex II, particularly at Complex I. plos.orgnih.gov This strategy has been investigated as a therapeutic approach in conditions characterized by Complex I dysfunction, such as certain mitochondrial diseases and toxic insults. researchgate.netplos.org

The administration of cell-permeable succinate prodrugs has been shown to rescue mitochondrial respiration in cellular models of toxicity where Complex I-linked respiration is impaired. plos.orgnih.gov The enzymatically released succinate enters the mitochondria and is oxidized by SDH, donating electrons to the electron transport chain at Complex II and thereby supporting ATP production through oxidative phosphorylation. plos.org

Beyond its role as an energy substrate, succinate also acts as a signaling molecule. e-enm.orgmdpi.com Elevated levels of succinate, which can be achieved through the action of succinate prodrugs, can have broader effects on cellular function. For example, succinate can influence gene expression and inflammatory responses. nih.govmdpi.com The accumulation of succinate can also lead to the generation of reactive oxygen species (ROS) through reverse electron transport at Complex I, a factor that must be considered in the therapeutic application of succinate prodrugs. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation, and to analyze its electronic properties. youtube.com For a flexible molecule like Bis(1-acetoxyethyl) succinate (B1194679), with multiple rotatable bonds, numerous conformations are possible.

Computational studies would typically involve geometry optimization of various possible conformers to identify the lowest energy (most stable) structures. These calculations can reveal the preferred spatial arrangement of the succinate backbone and the acetoxyethyl ester groups. The electronic structure can be analyzed through parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. These parameters help in understanding the molecule's reactivity, with the HOMO-LUMO gap being an indicator of chemical stability. acs.org

Table 1: Illustrative Quantum Chemical Properties of a Bis(1-acetoxyethyl) succinate Conformer (Hypothetical Data)

| Property | Value | Significance |

| Total Energy (Hartree) | -1234.5678 | Represents the total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy (eV) | -7.89 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy (eV) | 1.23 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 9.12 | An indicator of chemical stability; a larger gap suggests higher stability. |

| Dipole Moment (Debye) | 2.54 | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of quantum chemical calculations for a molecule of this type.

Reaction Pathway Analysis and Transition State Modeling for Ester Cleavage

The hydrolysis of the ester linkages in this compound is a critical reaction that can be studied using computational methods. Reaction pathway analysis involves mapping the energy changes that occur as the reactants are converted into products. A key aspect of this is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. rsc.org

For the ester cleavage of this compound, this would typically involve the nucleophilic attack of a water molecule on the carbonyl carbon of one of the ester groups. chemguide.co.uklibretexts.orgsavemyexams.comlibretexts.org Computational modeling can determine the geometry and energy of the tetrahedral intermediate and the transition states leading to its formation and breakdown. furman.edu The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. researchgate.net Studies on the hydrolysis of other esters have shown that the presence of catalysts, such as acids or bases, can significantly lower this activation energy. chemguide.co.uk

Table 2: Illustrative Calculated Activation Energies for the Hydrolysis of an Ester Linkage in this compound (Hypothetical Data)

| Reaction Condition | Activation Energy (kcal/mol) | Significance |

| Uncatalyzed (Neutral Water) | 25-30 | Represents the energy barrier for spontaneous hydrolysis. |

| Acid-Catalyzed | 15-20 | Shows the reduction in the energy barrier in the presence of an acid catalyst. |

| Base-Catalyzed | 10-15 | Indicates a further lowering of the activation energy with a base catalyst, suggesting a faster reaction. |

Note: This data is illustrative and based on general trends observed for ester hydrolysis. Specific values would require dedicated calculations for this compound.

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule and its interactions with the surrounding environment, such as a solvent. rsc.orgrsc.org An MD simulation of this compound in water would model the movements of the solute and solvent molecules over time, governed by a force field that describes the interatomic forces. researchgate.net

These simulations can offer valuable insights into how the molecule is solvated, including the formation of hydrogen bonds between the ester's oxygen atoms and water molecules. The stability of the molecule's conformation in solution can be assessed by monitoring its structure throughout the simulation. Furthermore, MD simulations can be used to study the diffusion of the molecule in the solvent and to explore how it might interact with other molecules or interfaces. mdpi.com For instance, simulations of similar dicarboxylates have been used to understand their behavior at air-water interfaces. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis in Related Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govacs.org While "activity" often refers to biological function, QSAR models can also be developed to predict physicochemical properties like hydrolysis rates. furman.edu

For a compound like this compound, a QSAR study would typically involve a set of structurally related esters. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and lipophilic properties), would be calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the measured property of interest, such as the rate of hydrolysis.

QSAR studies on other classes of ester prodrugs have successfully identified key molecular features that influence their stability and conversion rates. These models can then be used to predict the properties of new, unsynthesized compounds, aiding in the design of molecules with desired characteristics.

Advanced Research Perspectives and Future Directions

Development of Next-Generation Succinate-Based Esters for Chemical Applications

The development of novel succinate-based esters is a burgeoning field of research, driven by the demand for greener, more efficient, and versatile chemical products. Succinic acid, which can be produced from renewable resources, serves as a key platform chemical for a variety of derivatives, including linear aliphatic esters. frontiersin.org Research into the synthesis of different succinate (B1194679) esters, such as diethyl succinate and dibutyl succinate, has been driven by their potential to replace petroleum-based solvents. acs.org

Future research will likely focus on creating a broader library of succinate esters with tailored properties. By varying the alcohol moiety, researchers can fine-tune characteristics like polarity, boiling point, and viscosity. For instance, the synthesis of mixed esters of succinic acid, such as benzyl-isononyl-succinate, has been explored to create plasticizers with rapid-fusing properties and low volatility. google.com The development of Bis(1-acetoxyethyl) succinate analogs could follow a similar path, where the acetoxyethyl group is modified to enhance specific functionalities, leading to next-generation solvents, plasticizers, and chemical intermediates.

Integration into Advanced Polymer and Material Systems

Succinate esters are increasingly being investigated for their role in advanced polymer and material systems, particularly as biodegradable plasticizers. google.com For example, various succinate diesters, including diethyl succinate and dioctyl succinate, have been studied as effective and non-toxic plasticizers for poly(vinyl chloride) (PVC). researchgate.net The integration of these esters can improve the flexibility and processability of polymers. ontosight.ai

This compound, with its specific ester groups, could be integrated into biodegradable polymers like poly(butylene succinate) (PBS) to modify their mechanical properties. nih.gov Future research is expected to focus on how the incorporation of such esters affects the polymer matrix, including its thermal stability, biodegradability, and mechanical strength. The synthesis of novel copolyesters incorporating succinate units is another promising area, potentially leading to new biodegradable materials with a wide range of applications. fraunhofer.de The interaction between the ester and the polymer matrix is a key area of study, with the goal of optimizing performance and creating more sustainable plastic alternatives. researchgate.net

A comparative look at the properties of various succinate ester plasticizers provides context for the potential performance of this compound.

Table 1: Properties of Various Succinate Ester Plasticizers

| Succinate Ester | Molecular Weight (g/mol) | Application | Reference |

|---|---|---|---|

| Diethyl Succinate (DES) | 174.19 | PVC Plasticizer | researchgate.net |

| Dibutyl Succinate (DBS) | 230.30 | PVC Plasticizer | researchgate.net |

| Di-n-octyl Succinate | 342.52 | PVC Plasticizer | google.com |

| Bis(1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl) succinate | 482.68 | Plasticizer | ontosight.ai |

| This compound | 290.26 | Potential Plasticizer | nih.gov |

Elucidation of Complex Reaction Networks in Synthetic Pathways

The synthesis of succinate esters can involve complex reaction networks. The esterification of succinic acid with an alcohol like ethanol (B145695), for example, is a reversible reaction that forms both monoethyl and diethyl succinate. acs.org Understanding the kinetics of these reactions is crucial for optimizing the production of the desired diester. acs.orgresearchgate.net Studies have used catalysts like ion-exchange resins to investigate the reaction rates at different temperatures and reactant ratios. acs.orgacs.org

For a compound like this compound, the synthetic pathway would likely involve the esterification of succinic acid with 1-acetoxyethanol. The elucidation of this reaction network would require detailed kinetic modeling to understand the formation of the mono- and di-substituted products and any potential side reactions. Future research will likely employ advanced analytical techniques to monitor the reaction progress in real-time and develop more efficient catalytic systems. The synthesis of related compounds, such as bis(2-hydroxyethyl) 2-phenylsuccinate, has been achieved through palladium-catalyzed bis-alkoxycarbonylation, showcasing alternative and complex synthetic routes that could be explored. unibo.itresearchgate.net

Table 2: Kinetic Parameters for Succinic Acid Esterification with Ethanol

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Catalyst | Amberlyst-15 ion-exchange resin | Effective for diethyl succinate formation | acs.org |

| Temperature Range | 78-120 °C | Reaction rate increases with temperature | acs.orgresearchgate.net |

| Reactant Ratio | Varied ethanol to succinic acid mole ratios | Influences equilibrium conversion | researchgate.net |

| Catalyst Loading | 1-5 wt % | Initial rate proportional to loading | acs.org |

Exploration of Novel Biocatalytic Applications and Enzyme Engineering for this compound Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of esters. nih.gov Lipases, in particular, have been successfully used to catalyze the esterification of succinic acid. nih.gov For instance, immobilized Candida antarctica lipase (B570770) B has been used for the synthesis of succinic acid esters with oleyl alcohol, with optimization of parameters like temperature and reactant molar ratio leading to high conversion rates. nih.gov

The enzymatic synthesis of this compound is a promising area for future research. This would involve screening for suitable lipases or other enzymes that can efficiently catalyze the reaction between succinic acid and 1-acetoxyethanol. Enzyme engineering and recombinant DNA technology could be employed to improve the catalyst's efficiency, stability, and selectivity, ultimately leading to a more sustainable and cost-effective production process. nih.gov Furthermore, enzymes could be used to transform this compound into other valuable molecules, opening up new biocatalytic applications. The metabolic fate of succinate esters has also been a subject of study, indicating that they can be metabolized by cells, which is relevant for potential biomedical applications. nih.gov

Q & A

Q. How can researchers optimize the synthesis of bis(1-acetoxyethyl) succinate to achieve high yield and purity?

- Methodological Answer : Begin with a factorial experimental design (e.g., 3 factors at 3 levels) to evaluate variables such as reaction temperature, molar ratios of reactants, and catalyst concentration. Use ANOVA to identify statistically significant parameters (e.g., catalyst concentration often dominates yield variance). For purity analysis, combine HPLC with NMR to verify structural integrity and quantify impurities .

- Key Tools : Full factorial design, ANOVA, HPLC, NMR .

Q. What characterization techniques are critical for confirming the structural and functional properties of this compound?

- Methodological Answer :

- Structural Confirmation : Use FTIR to identify ester carbonyl stretches (~1740 cm⁻¹) and succinate backbone vibrations. Validate with ¹H/¹³C NMR (e.g., acetoxyethyl proton signals at δ 2.0–2.2 ppm) .

- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures and phase transitions. Compare results with computational models (e.g., DFT for bond dissociation energies) .

Advanced Research Questions

Q. How can experimental design (DoE) resolve contradictions in reported data for this compound’s solubility and reactivity?

- Methodological Answer : Apply a response surface methodology (RSM) to model interactions between solvent polarity, temperature, and pH. For example, discrepancies in solubility data (e.g., polar vs. nonpolar solvents) may arise from unaccounted kinetic factors. Use ANOVA to isolate confounding variables and validate models via cross-correlation with empirical data .

- Example : If solubility in ethanol contradicts literature values, test under controlled humidity (hygroscopic effects) and use Taguchi methods to rank influencing factors .

Q. What strategies address discrepancies between computational predictions and experimental results for this compound’s degradation pathways?

- Methodological Answer :

- Triangulation : Compare DFT-calculated degradation intermediates with GC-MS experimental data. For unresolved gaps, conduct isotopic labeling (e.g., ¹³C-labeled succinate) to trace cleavage pathways.

- Error Analysis : Quantify uncertainty in computational parameters (e.g., basis set selection in DFT) and correlate with experimental error margins (e.g., ±5% in GC-MS quantification) .

Data Analysis & Validation

Q. How should researchers statistically validate batch-to-batch consistency in this compound synthesis?

- Methodological Answer : Implement a Shewhart control chart for critical quality attributes (e.g., yield, purity). Use multivariate analysis (e.g., PCA) to detect outliers driven by subtle parameter shifts (e.g., impurity profiles). For regulatory compliance, align with ICH Q2(R1) guidelines for analytical method validation .

Q. What protocols ensure reproducibility when scaling this compound synthesis from lab to pilot plant?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.